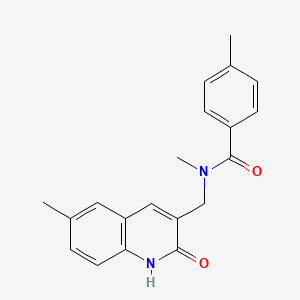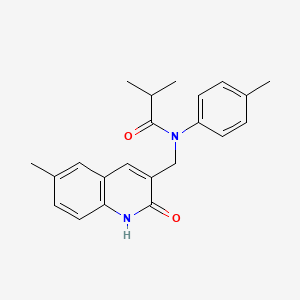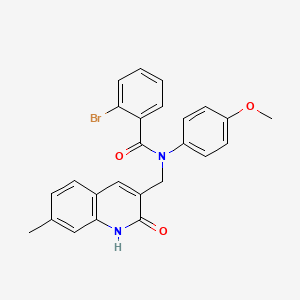![molecular formula C16H21N3O2 B7688173 N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7688173.png)
N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound can be used in the development of new polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
類似化合物との比較
- N-butyl-3-[ethyl(3-methylphenyl)amino]propanamide
- N-butyl-3-[(3-methylphenyl)amino]propanamide
Comparison:
- Structural Differences: The presence of different substituents on the oxadiazole ring or the aromatic ring can significantly alter the compound’s properties.
- Unique Features: N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide’s unique combination of a butyl group, a methylphenyl group, and an oxadiazole ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
特性
IUPAC Name |
N-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-10-17-14(20)8-9-15-18-16(19-21-15)13-7-5-6-12(2)11-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHCZDXOWWOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688091.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline](/img/structure/B7688101.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
![N-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688114.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688125.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B7688131.png)

![5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7688140.png)
![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine](/img/structure/B7688142.png)


![N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B7688157.png)
![2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7688184.png)
